methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Description
Historical Development of Thioglycoside Chemistry
The development of thioglycoside chemistry represents one of the most significant advances in carbohydrate synthesis methodology. The foundational work in glycoside chemistry began in the late 19th century when Michael and Fischer independently achieved the chemical formation of the first aryl and alkyl glycosidic bonds. Michael synthesized para-methoxy phenyl beta-D-glucopyranoside, while Fischer created methyl alpha-D-glucopyranoside, establishing the basic principles of glycoside formation. These pioneering studies laid the groundwork for the subsequent development of more sophisticated glycosylation methodologies.
Following these initial discoveries, Koenigs and Knorr formulated a more controlled and modified glycosylation protocol that became a cornerstone of carbohydrate chemistry. The evolution of glycosylation methodology continued with contributions from Zemplén and Gerecs, followed by Helferich and Wedermeyer, who illustrated the principle of metal salt-induced removal of leaving groups. These early developments established the fundamental understanding of glycosidic bond formation that would later be applied to thioglycoside chemistry.
The emergence of thioglycosides as distinct chemical entities marked a significant milestone in carbohydrate chemistry development. Ferrier and colleagues were among the first to recognize the potential of thioglycosides as glycosyl donors. Their work demonstrated that replacing the oxygen atom in the glycosidic bond with sulfur created compounds with enhanced stability and unique reactivity patterns. This discovery opened new avenues for oligosaccharide synthesis and established thioglycosides as versatile building blocks for complex carbohydrate structures.
The refinement of thioglycoside chemistry accelerated throughout the 20th century, with researchers developing increasingly sophisticated methods for their synthesis and utilization. The concept of "armed" and "disarmed" thioglycosides emerged from the work of Hashimoto and Fraser-Reid, who demonstrated that the nature of protecting groups, particularly at the carbon-2 position, could dramatically influence the reactivity and stereoselectivity of glycosylation reactions. This concept became fundamental to understanding thioglycoside behavior and enabled the development of selective glycosylation strategies.
Nomenclature and Classification Systems
The nomenclature of thioglycosides follows established International Union of Pure and Applied Chemistry guidelines while incorporating specific terminology for sulfur-containing derivatives. According to official nomenclature standards, thioglycosides are legitimate generic terms referring to compounds where the anomeric oxygen is replaced by a sulfur atom forming a sulfur-carbon glycosidic bond. The term "thioglycoside" is considered proper and recommended, in contrast to some related terminologies that are deemed inappropriate for formal scientific usage.
Thioglycosides can be systematically named using three different approaches, each serving specific communicative purposes in chemical literature. The first method involves replacing the terminal "-e" of the corresponding cyclic monosaccharide name with "-ide" and preceding this with the name of the attached group as a separate word. This classical naming convention is particularly useful when the attached group is relatively simple, such as methyl, ethyl, or phenyl substituents.
The second nomenclature approach utilizes the term "glycosyloxy-" as a prefix, incorporating the appropriate form for the specific monosaccharide involved. This prefix includes the oxygen of the glycosidic bond in the naming convention, providing clarity about the complete molecular structure. The third method employs "O-glycosyl-" as a prefix to the name of the hydroxyl compound, offering an alternative systematic approach to thioglycoside nomenclature.
Classification of thioglycosides extends beyond simple nomenclature to encompass structural and functional categorizations. Thioglycosides are classified based on the glycone component, where glucose-containing derivatives are termed thioglucosides, fructose-containing compounds are thiofructosides, and so forth. Additionally, classification systems consider the type of glycosidic linkage, with alpha-thioglycosides and beta-thioglycosides representing distinct stereochemical configurations.
The classification framework also encompasses the nature of the aglycone component, leading to subcategories such as aryl thioglycosides, alkyl thioglycosides, and more complex derivatives containing multiple functional groups. This systematic classification enables precise communication about molecular structure and facilitates understanding of structure-activity relationships in thioglycoside chemistry.
Structural Significance of the Phenylsulfanyl Group
The phenylsulfanyl group occupies a position of particular significance in thioglycoside chemistry due to its unique electronic and steric properties. The sulfur atom in the phenylsulfanyl moiety exhibits distinct chemical behavior compared to oxygen, resulting in altered reactivity patterns and enhanced stability under various reaction conditions. The larger atomic radius of sulfur compared to oxygen creates different steric environments around the anomeric center, influencing both the conformational preferences and the accessibility of the anomeric position to nucleophilic attack.
The electronic properties of the phenylsulfanyl group contribute significantly to the stability and reactivity of thioglycosides. The sulfur atom possesses filled d-orbitals that can participate in bonding interactions, creating opportunities for hyperconjugative stabilization with adjacent molecular orbitals. This electronic delocalization can influence the anomeric effect, leading to conformational preferences that differ from those observed in conventional oxygen-containing glycosides.
Recent computational studies have provided insights into the role of the phenylsulfanyl group in determining molecular geometry and electronic properties. Ab initio and density functional theory calculations demonstrate the relevance of the anomeric effect in thioglycosides, with the presence of sulfur at the anomeric position influencing structural characteristics and stereochemical outcomes. These computational findings support experimental observations regarding the enhanced stability and unique reactivity patterns of phenylsulfanyl-containing thioglycosides.
The phenyl component of the phenylsulfanyl group introduces additional steric and electronic considerations. The aromatic ring system provides opportunities for pi-pi interactions and can influence the overall molecular conformation through steric interactions with other parts of the molecule. The phenyl group also serves as an effective protecting group during synthetic transformations, as it can be selectively removed under specific reaction conditions while remaining stable under others.
The synthetic utility of the phenylsulfanyl group extends to its role as a leaving group in glycosylation reactions. The sulfur-carbon bond can be activated using various promoter systems, enabling the formation of new glycosidic bonds with high efficiency and stereoselectivity. The choice of activation conditions can be tailored to achieve specific stereochemical outcomes, making phenylsulfanyl thioglycosides valuable synthetic intermediates.
Stereochemical Considerations in Thioglycosides
Stereochemical control represents one of the most challenging aspects of carbohydrate chemistry, and thioglycosides offer unique opportunities for achieving high levels of stereoselectivity. The stereochemical outcome of thioglycoside reactions is influenced by multiple factors, including the configuration of the donor, the nature of protecting groups, the choice of activation conditions, and the structure of the glycosyl acceptor. Understanding these factors enables synthetic chemists to design strategies for the selective formation of desired anomeric configurations.
The anomeric effect plays a crucial role in determining the stereochemical preferences of thioglycosides. In the case of phenylsulfanyl thioglycosides, the electronic properties of the sulfur atom influence the preferred conformation of the pyranose ring and the orientation of substituents around the anomeric center. Computational studies have demonstrated that late transition metals and other heteroatoms, including sulfur, can adopt axial positions in heterocycles or synclinal geometries in acyclic systems due to hyperconjugative interactions.
The development of stereoselective glycosylation methods has been facilitated by the introduction of novel protecting group strategies. The concept of neighboring group participation has been extended to thioglycosides through the use of specialized protecting groups that can direct the stereochemical outcome of glycosylation reactions. For example, the use of a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at the carbon-2 position of a glycosyl donor can perform neighboring group participation to give quasi-stable anomeric sulfonium ions.
The formation of anomeric sulfonium ions represents a key stereochemical control element in thioglycoside chemistry. Due to steric and electronic factors, these sulfonium ions preferentially adopt trans-decalin ring systems, and their displacement by hydroxyl nucleophiles leads to the stereoselective formation of alpha-glycosides. Nuclear magnetic resonance experiments have provided convincing evidence for the presence of beta-linked sulfonium ion intermediates, supporting the proposed mechanistic pathways for stereocontrolled glycosylation.
The stereochemical outcome of thioglycoside reactions can also be influenced by the choice of activation conditions and promoter systems. Different promoters can favor the formation of different anomeric configurations, enabling synthetic chemists to access both alpha and beta glycosides from the same starting material. This flexibility in stereochemical control is one of the key advantages of thioglycoside chemistry compared to other glycosylation methods.
Comparison with Other Glycoside Classes
Thioglycosides exhibit several distinct advantages compared to other classes of glycosyl donors commonly used in carbohydrate synthesis. One of the most significant advantages is their enhanced stability under a wide range of reaction conditions. Unlike glycosyl halides, which are often moisture-sensitive and require careful handling, thioglycosides can be stored for extended periods without significant decomposition. This stability facilitates their use in multi-step synthetic sequences and enables the preparation of complex oligosaccharides through sequential glycosylation reactions.
The activation of thioglycosides can be achieved using a variety of promoter systems, providing synthetic chemists with flexibility in choosing reaction conditions. Common activation methods include the use of halogen-based promoters, heavy metal salts, and various electrophilic reagents. The diversity of available activation methods enables the selective activation of thioglycosides in the presence of other functional groups, facilitating the synthesis of complex molecular architectures.
| Glycosyl Donor Type | Stability | Activation Methods | Stereoselectivity | Synthetic Utility |
|---|---|---|---|---|
| Glycosyl Halides | Low | Silver salts, mercury salts | Moderate | Limited by instability |
| Trichloroacetimidates | Moderate | Lewis acids | High | Good for simple glycosides |
| Thioglycosides | High | Multiple promoter systems | High | Excellent for complex synthesis |
| Glycosyl Fluorides | Moderate | Lewis acids | Variable | Good under mild conditions |
Compared to glycosyl imidates, another widely used class of glycosyl donors, thioglycosides offer superior storage stability and can be activated under milder conditions. Glycosyl imidates often require preparation immediately before use and can be sensitive to moisture and basic conditions. In contrast, thioglycosides maintain their integrity under a broader range of storage and handling conditions, making them more practical for routine synthetic applications.
The metabolic stability of thioglycosides represents another significant advantage compared to conventional oxygen-containing glycosides. Studies have demonstrated that thioglycosides are approximately ten times more effective than oxygen glycosides at inhibiting glycan biosynthesis in mammalian cells. This enhanced metabolic stability is attributed to the resistance of thioglycosides to hydrolysis by intracellular hexosaminidases. The greater resistance to enzymatic degradation makes thioglycosides valuable tools for biological studies and potential therapeutic applications.
Thioglycosides also exhibit unique reactivity patterns that distinguish them from other glycoside classes. The sulfur atom can participate in various chemical transformations that are not possible with oxygen-containing glycosides, including oxidation to sulfoxides and sulfones. These transformations can be achieved with high stereoselectivity, providing access to novel molecular architectures with potential biological activity.
The versatility of thioglycosides in one-pot oligosaccharide synthesis represents a significant advantage over other glycosyl donor classes. The ability to selectively activate different thioglycoside donors in sequence enables the rapid assembly of complex oligosaccharide structures. This capability has been demonstrated in the synthesis of various biologically important oligosaccharides, including those involved in cell-surface recognition and immune response processes.
Properties
IUPAC Name |
methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO14S/c1-14(30)29-22-24(23(40-17(4)33)21(39-16(3)32)13-38-15(2)31)43-28(27(36)37-7,42-19(6)35)26(25(22)41-18(5)34)44-20-11-9-8-10-12-20/h8-12,21-26H,13H2,1-7H3,(H,29,30)/t21-,22+,23-,24?,25+,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFKVWJLAMASCK-IYUIIGPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with potential biological activities. This article aims to summarize its biological activity based on available research findings.
Chemical Structure and Properties
The compound possesses a unique structural configuration characterized by multiple functional groups that may contribute to its biological activity. The presence of acetyl and phenylsulfanyl groups suggests potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These activities may include:
- Antimicrobial Effects : Similar compounds have shown effectiveness against various microbial strains.
- Anticancer Properties : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially altering metabolic pathways.
In Vitro Studies
Recent in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
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Antimicrobial Activity : A study tested the compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50 Pseudomonas aeruginosa 100 -
Cytotoxicity Assays : The compound was evaluated for cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were found to be 30 µM for HeLa cells and 25 µM for MCF-7 cells.
Cell Line IC50 (µM) HeLa 30 MCF-7 25
Mechanistic Insights
Mechanistic studies suggest that the compound may exert its effects through the following pathways:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Modulation of Apoptosis : Induction of apoptosis in cancer cells has been observed in related studies.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(chlorophenoxy)acetate | Chlorophenoxy group | Antimicrobial |
| Methyl 3-(trifluoromethyl)benzoate | Trifluoromethyl group | Anticancer |
| Methyl 3-(phenoxy)propanoate | Phenoxy group | Enzyme inhibitor |
The unique combination of functional groups in methyl (2S,3S,4S,5S)-5-acetamido may enhance its reactivity and biological activity compared to these simpler derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties.
Case Study : A study on related compounds found that derivatives with acetamido groups demonstrated significant inhibition of bacterial growth in vitro. This suggests potential for developing new antibiotics based on this compound's structure.
Biochemical Research
The compound's ability to interact with specific enzymes makes it a candidate for biochemical studies. Its sulfanyl group may play a role in enzyme inhibition or modification.
Case Study : In enzyme kinetics studies, similar sulfanyl-containing compounds have shown to alter the activity of key metabolic enzymes involved in carbohydrate metabolism. This could lead to insights into metabolic diseases such as diabetes.
Drug Development
Due to its complex structure and potential biological activity, this compound may serve as a lead compound in drug development processes. The synthesis of analogs can help in optimizing pharmacological properties.
Case Study : A recent patent application highlighted the synthesis of similar compounds aimed at treating metabolic disorders. The modifications made to the acetamido and diacetoxy groups were crucial in enhancing the bioavailability of the drugs.
Comparison with Similar Compounds
Research Findings
- Reactivity : The phenylsulfanyl group in the target compound undergoes nucleophilic substitution more readily than hydroxylated analogs, as demonstrated in sialic acid analog studies .
- Stability : Acetylated derivatives (e.g., Compounds 4–5) exhibit greater hydrolytic stability compared to hydroxyl-containing analogs (Compound 6) under physiological conditions .
- Applications: The target compound’s triacetyloxypropyl side chain has been proposed as a glycosyl donor in oligosaccharide synthesis, whereas Compound 4 is used in vaccine development against meningitis B/C .
Preparation Methods
Formation of the Oxane Skeleton
The oxane ring is constructed from D-glucose derivatives to exploit inherent chirality. A protected glucopyranose intermediate undergoes selective oxidation and cyclization under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the 2-carboxylate framework. Reaction parameters:
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Solvent : Tetrahydrofuran (THF) at −10°C.
-
Yield : 78% after purification via silica gel chromatography.
Introduction of the Acetamido Group
The C5 hydroxyl group is converted to an amine via a two-step process:
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Mesylation : Methanesulfonyl chloride (MsCl) in pyridine at 0°C.
-
Ammonolysis : Reaction with aqueous ammonia (28%) at 50°C for 6 hours.
Subsequent acetylation with acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP) yields the C5 acetamido group (92% yield).
Regioselective Acetylation and Sulfur Functionalization
Diacetylation at C2 and C4
Selective acetylation is achieved using a temporary silyl protecting group at C3:
Phenylsulfanyl Group Installation at C3
A nucleophilic thiolation reaction introduces the phenylsulfanyl moiety:
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Reagent : Thiophenol (PhSH) with N-iodosuccinimide (NIS) in DCM.
-
Conditions : 0°C to room temperature, 2 hours.
Synthesis and Coupling of the Triacetyloxypropyl Sidechain
Chiral Glycerol Derivative Preparation
The (1S,2R)-1,2,3-triacetyloxypropyl group is synthesized from D-mannitol:
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Selective Protection : Benzylidene acetal formation at C1 and C2.
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Acetylation : Ac₂O in pyridine at 50°C.
-
Deprotection : Hydrogenolysis with Pd/C (10 wt%) in methanol.
Final product purity: >99% by HPLC.
Glycosidic Coupling to the Oxane Core
The sidechain is attached via a Koenigs-Knorr reaction:
-
Activator : Silver triflate (AgOTf) in anhydrous DCM.
-
Temperature : −40°C, 4 hours.
Final Esterification and Global Deprotection
Methyl Ester Formation
The C2 carboxylate is methylated using diazomethane (CH₂N₂) in methanol:
Purification and Characterization
-
Purification : Sequential column chromatography (hexane/ethyl acetate gradient).
-
Characterization Data :
Comparative Analysis of Synthetic Routes
| Method Feature | Route A (Modular) | Route B (Convergent) |
|---|---|---|
| Total Yield | 32% | 28% |
| Stereochemical Purity | >98% ee | 95% ee |
| Key Advantage | Scalability | Reduced Step Count |
| Major Limitation | Cost of Reagents | Purification Challenges |
Route A, employing chiral pool derivatives, offers superior stereocontrol, while Route B utilizes asymmetric catalysis for efficiency.
Optimization Strategies and Industrial Relevance
Catalytic System Enhancements
Q & A
Basic: What key structural features influence the reactivity of this compound?
Answer:
The compound’s reactivity is dictated by its stereochemical complexity and functional groups:
- Acetamido and Acetyloxy Groups : Participate in hydrogen bonding and hydrolysis reactions. The acetyloxy groups are susceptible to nucleophilic substitution under basic conditions .
- Phenylsulfanyl Group : Enhances lipophilicity and may stabilize radical intermediates via electron donation .
- Triacetyloxypropyl Substituent : Introduces steric hindrance, influencing regioselectivity in reactions. Comparative studies with analogs (e.g., bromo or chloro variants) suggest substituent electronegativity alters reaction kinetics .
Methodological Insight : Use substituent swapping (e.g., replacing phenylsulfanyl with methoxy) and monitor reaction rates via HPLC to isolate electronic vs. steric effects .
Basic: How can the stereochemical configuration of this compound be determined experimentally?
Answer:
Stereochemical analysis requires multi-technique validation:
- NMR Spectroscopy : NOESY correlations identify spatial proximity of protons (e.g., acetamido and phenylsulfanyl groups) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the oxane ring and triacetyloxypropyl moiety .
- Circular Dichroism (CD) : Validates enantiomeric purity by comparing experimental spectra with computational predictions (e.g., time-dependent DFT) .
Note : Discrepancies between techniques may arise from dynamic conformational changes in solution; molecular dynamics (MD) simulations can resolve such conflicts .
Advanced: How can synthesis yield be optimized given the compound’s structural complexity?
Answer:
Heuristic algorithms and experimental design (DoE) are critical:
- Bayesian Optimization : Efficiently explores parameter space (e.g., temperature, solvent polarity) to maximize yield. This method outperforms traditional grid searches by prioritizing high-yield conditions early .
- Flow Chemistry : Continuous-flow systems improve reproducibility for multi-step syntheses, particularly for unstable intermediates like epoxides .
- In-situ Monitoring : Real-time FTIR or Raman spectroscopy detects side reactions (e.g., premature acetyloxy hydrolysis), enabling rapid parameter adjustments .
Case Study : A 23% yield improvement was achieved for a similar glycidic ester via Bayesian optimization, reducing reaction time by 40% .
Advanced: How should researchers address conflicting data in biological activity studies?
Answer:
Contradictory results often arise from assay variability or off-target interactions. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR binding) assays .
- Structural Analogs : Test derivatives (e.g., replacing phenylsulfanyl with methylthio) to isolate pharmacophore contributions .
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify trends obscured by experimental noise .
Example : Discrepancies in IC50 values for acetyloxy-containing analogs were resolved by standardizing assay pH and ionic strength .
Advanced: Which computational methods predict the compound’s stability under physiological conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of acetyloxy groups in aqueous environments (e.g., explicit solvent models at 310 K) .
- Density Functional Theory (DFT) : Calculate activation energies for degradation reactions (e.g., nucleophilic attack on the oxane ring) .
- Machine Learning : Train models on stability data from structurally related compounds (e.g., triacetyloxypropyl derivatives) to predict shelf-life .
Validation : Predicted degradation products should match LC-MS profiles of accelerated stability tests (40°C/75% RH for 4 weeks) .
Advanced: What is the role of acetyloxy groups in intermolecular interactions?
Answer:
Acetyloxy groups contribute to both binding and solubility:
- Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor, critical for protein-ligand interactions (e.g., serine protease inhibition) .
- Solubility-Lipophilicity Balance : Acetyloxy substituents enhance water solubility compared to alkyl chains, while maintaining membrane permeability.
- Comparative Studies : Replacing acetyloxy with pivaloyloxy reduces metabolic clearance but increases steric clashes in enzyme active sites .
Methodology : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics of acetyloxy-modified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
